Cohumulone

Beschreibung

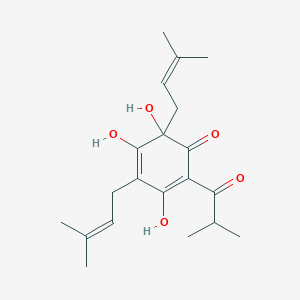

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSITEVYZGOOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931549, DTXSID701318500 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-25-1, 142628-20-4 | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Cohumulone

Endogenous Biosynthesis in Humulus lupulus

The production of cohumulone occurs endogenously within the lupulin glands of the hop plant. researchgate.netbiosynth.com This process utilizes precursors derived from branched-chain amino acid degradation, C5 prenyl diphosphates from the methylerythritol phosphate (B84403) (MEP) pathway, and malonyl-CoA. researchgate.netd-nb.infonih.gov

The synthesis of this compound relies on the availability of specific building blocks generated through distinct metabolic routes.

Branched-chain amino acids (BCAAs), specifically valine, serve as a crucial source for the acyl side-chains of this compound. researchgate.netd-nb.infotandfonline.com The degradation of BCAAs, including leucine, isoleucine, and valine, initiates with the mitochondrial enzyme HlBCAT1, which degrades BCAAs into branched-chain acyl-CoAs. nih.govresearchgate.net For this compound, the precursor is isobutyryl-CoA, which is derived from the amino acid valine. researchgate.netfrontiersin.orgwikipedia.orgwikipedia.org This process involves the transfer of the amino group of BCAAs to 2-ketoglutarate, yielding branched-chain 2-keto acids (BCKAs), followed by oxidative decarboxylation to produce their coenzyme A-conjugates. mdpi.com

Here's a summary of BCAA precursors for hop bitter acids:

| Hop Bitter Acid Analog | Branched-Chain Amino Acid Precursor | Acyl-CoA Thioester Precursor |

| Humulone (B191422) | Leucine | Isovaleryl-CoA |

| This compound | Valine | Isobutyryl-CoA |

| Adhumulone | Isoleucine | 2-methylbutyryl-CoA |

The prenyl groups of this compound are derived from C5 prenyl diphosphates, specifically isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated via the methylerythritol phosphate (MEP) pathway. researchgate.netfrontiersin.orghmdb.canih.govctdbase.orguni-freiburg.denih.govmcw.edu This pathway is plastidial in higher plants, including Humulus lupulus. researchgate.netwikipedia.org The MEP pathway provides the isoprenoid building blocks essential for the prenylation steps in this compound biosynthesis. researchgate.netnih.govfrontiersin.org

Malonyl-CoA is another essential precursor, functioning as a polyketide extender in the biosynthesis of bitter acids. researchgate.netd-nb.infowikipedia.orgnih.govnih.govuni.lu It is formed by the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. wikipedia.orgditki.com Malonyl-CoA contributes to the formation of the phloroglucinol (B13840) core structure of this compound. researchgate.netfrontiersin.org

The final steps of this compound biosynthesis involve specific enzyme systems that assemble the precursors into the complex bitter acid structure.

The acyl side-chains, derived from branched-chain amino acid metabolism (e.g., isobutyryl-CoA for this compound), are incorporated into the bitter acid structure via acyl-CoA thioester linkages. researchgate.netd-nb.infofrontiersin.org Valerophenone (B195941) synthase (VPS) is an enzyme involved in the initial steps, utilizing acyl-CoA precursors and three molecules of malonyl-CoA to produce acylphloroglucinol compounds, such as phlorisobutyrophenone, which is a likely precursor of this compound. researchgate.netfrontiersin.orgbrenda-enzymes.orgnih.gov The precise enzyme responsible for the final synthesis of this compound (often referred to as a "humulone synthase") is still under investigation, but it involves the prenylation of the benzenoid intermediate with dimethylallyl pyrophosphate. wikipedia.org

Table 1: Key Precursors and Their Metabolic Origins in this compound Biosynthesis

| Precursor Compound | Metabolic Pathway Origin | Role in this compound Biosynthesis | PubChem CID |

| Isobutyryl-CoA | Branched-Chain Amino Acid Metabolism | Provides the acyl side-chain | 808 wikipedia.orgsdsc.edu, 3036931 nih.gov, 3903 h-its.org |

| Isopentenyl Pyrophosphate (IPP) | Methylerythritol Phosphate (MEP) Pathway | Isoprenoid building block (C5 prenyl unit) | 1195 hmdb.canih.govuni-freiburg.dewikipedia.orguni.lu |

| Dimethylallyl Pyrophosphate (DMAPP) | Methylerythritol Phosphate (MEP) Pathway | Isoprenoid building block (C5 prenyl unit) | 647 ctdbase.orguni-freiburg.demcw.edu, 15983958 nih.gov, 53789534 ctdbase.org |

| Malonyl-CoA | Malonyl-CoA Synthesis | Polyketide extender, forms phloroglucinol core | 644066 wikipedia.orgnih.govnih.govuni.lu |

Table 2: Enzymes and Their Roles in this compound Precursor Pathways

| Enzyme System | Associated Pathway | Role |

| Branched-Chain Aminotransferase (BCAT) (e.g., HlBCAT1, HlBCAT2) | Branched-Chain Amino Acid Metabolism | Catalyzes the transamination of BCAAs, initiating their catabolism to form branched-chain 2-keto acids. HlBCAT1 is mitochondrial (catabolic), and HlBCAT2 is plastidial (biosynthetic). nih.govresearchgate.netmdpi.com |

| Valerophenone Synthase (VPS) | Bitter Acid Biosynthesis (initial steps) | Catalyzes the condensation of acyl-CoA precursors (like isobutyryl-CoA) with malonyl-CoA to form acylphloroglucinol intermediates. researchgate.netfrontiersin.orgbrenda-enzymes.orgnih.gov |

| Acetyl-CoA Carboxylase | Malonyl-CoA Synthesis | Catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.orgditki.com |

| HMB-PP reductase (LytB, IspH) | Methylerythritol Phosphate (MEP) Pathway | Catalyzes the formation of IPP from (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). wikipedia.org |

Enzyme Systems Involved in this compound Production

Branched-Chain Amino Acid Transaminase Enzymes (HlBCAT1 and HlBCAT2)

Branched-chain amino acid transaminase (BCAT) enzymes play crucial roles in the metabolism of BCAAs, which serve as precursors for hop bitter acids nih.govresearchgate.net. In hop (Humulus lupulus), two key BCAT enzymes, HlBCAT1 and HlBCAT2, have been identified and characterized nih.gov. Transcripts encoding these enzymes are significantly more abundant in lupulin glands, indicating their importance in these specialized cells nih.gov.

Recombinant HlBCAT1 and HlBCAT2 have been shown to catalyze both forward (biosynthetic) and reverse (catabolic) reactions with similar kinetic parameters nih.gov. HlBCAT1 is targeted to mitochondria, where it is thought to be involved in BCAA catabolism, representing the initial step in the pathway leading to branched-chain acyl-CoAs nih.govresearchgate.net. Conversely, HlBCAT2 is a plastidial enzyme, likely participating in BCAA biosynthesis within the lupulin glands nih.govresearchgate.net. This dual localization and function highlight the intricate regulation of BCAA supply for bitter acid production nih.govresearchgate.net.

| Enzyme | Subcellular Localization | Primary Role |

| HlBCAT1 | Mitochondria | BCAA Catabolism |

| HlBCAT2 | Plastids | BCAA Biosynthesis |

Transcriptomic Analysis of Biosynthetic Pathways

Transcriptomic analysis, particularly using RNA sequencing (RNA-seq), has provided significant insights into the genes involved in bitter acid biosynthesis and precursor pathways in hop lupulin glands nih.govresearchgate.net. Studies comparing transcriptomes of isolated lupulin glands, cones with glands removed, and leaves from high α-acid hop cultivars have revealed that transcripts encoding all enzymes of BCAA metabolism are significantly more abundant in lupulin glands nih.govnih.gov. This indicates that both BCAA biosynthesis and subsequent degradation occur within these specialized cells nih.gov.

RNA-seq analysis has also demonstrated the gland-specific expression of the MEP pathway enzymes, enzymes involved in sucrose (B13894) degradation, and several transcription factors that potentially regulate bitter acid biosynthesis nih.gov. Furthermore, branched-chain acyl-CoAs and bitter acids themselves are present at higher levels in glands compared to leaves and cones, reinforcing the lupulin gland as the primary site of bitter acid production nih.govnih.gov. Transcriptome studies have also shown how gene expression for bitter acid biosynthesis can be affected by factors such as hop latent viroid (HLVd) infection, leading to reduced levels of this compound and other alpha bitter acids semanticscholar.org.

Subcellular Localization of Biosynthetic Processes

The subcellular localization of key biosynthetic processes for this compound and other bitter acids is critical for understanding their production within hop glandular trichomes (lupulin glands) nih.govnih.gov. As mentioned, HlBCAT2, involved in BCAA biosynthesis, is localized to plastids, while HlBCAT1, involved in BCAA catabolism, is found in mitochondria nih.govresearchgate.net. This compartmentalization allows for the coordinated supply of precursors.

Biotransformation and Degradation Pathways

This compound undergoes various biotransformation and degradation processes, particularly during brewing and storage, which significantly impact the final characteristics of hop-derived products.

Isomerization to Iso-Cohumulone

One of the most significant biotransformations of this compound is its isomerization to iso-cohumulone biosynth.combeermaverick.com. This process occurs when alpha acids are boiled, typically during the wort boiling phase in brewing beermaverick.comresearchgate.net. The isomerization converts the relatively non-bitter alpha acids into their more bitter iso-alpha acid forms beermaverick.com.

This compound converts to both cis- and trans-iso-cohumulone isomers researchgate.net. Research indicates that the isomerization of this compound to iso-cohumulone proceeds at a rate equivalent to that of humulone and adhumulone imagearchive.com. Historically, there was a "this compound bitterness myth" suggesting that higher this compound levels contributed to a harsher bitterness in beer. However, later studies revealed that this perception was likely due to differences in isomerization rates and pH levels, leading to higher measured International Bitterness Units (IBUs) in beers with higher this compound content, rather than an inherently harsher quality of bitterness from iso-cohumulone itself beermaverick.comhomebrewersassociation.org.

| Alpha Acid | Isomerized Form |

| Humulone | Isohumulone (B191587) |

| This compound | Iso-Cohumulone |

| Adhumulone | Iso-Adhumulone |

Oxidative Degradation Products and Metabolites

This compound, along with other alpha acids, is susceptible to oxidative degradation, especially during hop storage and in the final beer product scielo.brjscimedcentral.com. These degradation processes lead to the formation of various oxidized compounds. Key oxidative degradation products and metabolites of alpha acids, including this compound, include humulinones and hulupones scielo.brresearchgate.net. Iso-alpha acids, such as iso-cohumulone, are primarily metabolized into cis- and trans-humulinic acids, in addition to oxidized allo-iso-alpha-acids researchgate.net.

These oxidative degradation products can significantly influence the flavor stability of beer. For instance, iso-humulones have been shown to degrade into aldehydes such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal (B7770604) in model solutions jscimedcentral.com. The presence of oxygen, even at low temperatures, can contribute to the degradation of this compound content in stored hops scielo.br. Metabolites originating from hops, including iso-cohumulone and its oxidation/degradation products, have been identified as markers of beer intake in biological samples like urine and plasma dtu.dk.

Microbial Biotransformation

Microbial biotransformation of hop compounds, including this compound and its derivatives, can occur during various stages, particularly during fermentation and in the gut microbiota nih.govresearchgate.net. Hop-derived bitter acids, being hydrophobic, can reach the large bowel largely intact, where they interact with the resident colonic microbiota nih.gov.

Studies have shown that hop extracts, which contain this compound, can affect the composition and metabolic activity of human gut microbiota in a dose-dependent manner nih.gov. For example, a supercritical CO2 extract of hops, with this compound as a major alpha acid, was found to alter microbial community structure, favoring the growth of certain bacteria while inhibiting beneficial ones like Bifidobacterium and butyrate-producing genera such as Eubacterium and Coprococcus nih.gov. This suggests that while hop compounds contribute to beer's preservative qualities, they also undergo microbial transformations with potential implications for gut health nih.govnih.gov.

Toll-Like Receptor (TLR) Pathway Inhibition

Hop compounds, including bitter acids such as this compound, have demonstrated the ability to interfere with Toll-Like Receptor (TLR) signaling pathways. Specifically, these compounds can inhibit the activation of the NF-κB signaling pathway by preventing the association of TLR4 dimers with the co-stimulatory molecule MD2. nih.gov This inhibition can also occur in a TLR-independent manner. nih.gov TLRs are crucial components of the innate immune system, playing a key role in sensing microbial patterns and initiating immune responses, with their ligand-induced dimerization being essential for downstream signaling activation. core.ac.uk Overactivation of TLRs is implicated in inflammatory diseases, underscoring the importance of their tight regulation. scientificarchives.com The TLR4-mediated pathway, for instance, activates a TIRAP–MyD88-dependent signaling cascade from the cell surface, leading to NF-κB activation and the induction of proinflammatory cytokines. selleckchem.com

STAT-1 and IRF-1 Pathway Inhibition

Beyond TLR modulation, hop compounds, including this compound, have been shown to inhibit pro-inflammatory signaling pathways driven by Signal Transducer and Activator of Transcription 1 (STAT-1) and Interferon Regulatory Factor 1 (IRF-1). nih.gov This inhibitory action contributes to a reduction in the expression of various pro-inflammatory mediators, including interleukins (IL-1β, IL-6, IL-8, IL-10, IL-12), Tumor Necrosis Factor-alpha (TNF-α), inflammasome subunits, nitric oxide, and cyclooxygenases, as well as prostaglandin (B15479496) production and adhesion molecules. nih.gov STAT-1 is a pivotal transcription factor in the signal transduction of type I and II interferons, and its activation leads to changes in the expression of key regulatory genes. mdpi.com IRF-1, another transcription factor, is widely expressed and its upregulation occurs following viral infection or stimulation with interferons or other cytokines, functioning within the Jak/Stat pathway. nih.gov

Nrf2-ARE Signaling Modulation

Hop components contribute to the modulation of antioxidant cellular responses, notably through the Nrf2-ARE signaling pathway. oncotarget.com The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, upon activation, binds to the antioxidant response element (ARE), thereby inducing the coordinated upregulation of antioxidant and detoxification genes. iung.pl While specific detailed findings for this compound are less extensively documented in this pathway compared to other hop constituents, compounds like xanthohumol (B1683332), another hop constituent, have been shown to increase nuclear Nrf2 content, decrease its cytosolic localization, and promote an antioxidant response by upregulating genes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), thioredoxin (Trx1), thioredoxin reductase 1 (TrxR1), and glutamate (B1630785) cysteine ligase (GCL). The Nrf2/ARE pathway is recognized as an intrinsic defense mechanism against oxidative stress.

PI3K/AKT/mTOR Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signal transduction cascade involved in regulating numerous cellular processes, including cell survival, proliferation, and differentiation. Aberrant activation of this pathway is frequently observed in human cancers and is implicated in resistance to various therapies. While direct, specific data on this compound's interaction with the PI3K/AKT/mTOR pathway is less extensively documented, other hop compounds, such as xanthohumol, have been shown to modulate this pathway. For instance, xanthohumol can suppress the growth of various cancer cell lines by modulating key signaling pathways, including NF-κB and PI3K/Akt/mTOR. The PI3K/AKT pathway is linked to NF-κB activation, and its attenuation can suppress pro-inflammatory mediators. oncotarget.com

Enzyme and Receptor Interactions

Aldo-Keto Reductase (AKR1B10) Inhibition

This compound has been identified as a potent and selective inhibitor of human Aldo-Keto Reductase 1B10 (AKR1B10). AKR1B10 is an enzyme that is frequently upregulated in various types of cancer and is reported to promote carcinogenesis, making its inhibition an attractive target for therapeutic interventions. Studies have shown that this compound exhibits strong inhibitory potential on AKR1B10, with an IC50 value of 1.35 ± 0.07 µM. This inhibition demonstrates significant selectivity, ranging from 115-fold to 137-fold, over closely related reductases such as AKR1A1 and AKR1B1. The selectivity is particularly important because AKR1A1 and AKR1B1 play vital roles in the detoxification of endogenous and xenobiotic carbonyl compounds. These findings characterize hop-derived alpha-acids, including this compound, as a promising foundation for the development of novel and selective AKR1B10 inhibitors.

Table 1: Inhibition of Aldo-Keto Reductase (AKR) Enzymes by this compound

| Compound | Enzyme Target | IC50 (µM) | Selectivity (vs. AKR1A1/AKR1B1) | Reference |

| This compound | AKR1B10 | 1.35 ± 0.07 | 115-137 fold | |

| This compound | AKR1A1 | >100 (less than 50% inhibition at 100 µM) | - | |

| This compound | AKR1B1 | >125 (less than 50% inhibition at 125 µM) | - |

Cyclooxygenase (COX-1, COX-2) Inhibition

Hop compounds, including the alpha-acids, are known to reduce the expression of cyclooxygenases (COX-1 and COX-2) and subsequent prostaglandin production. nih.gov While specific IC50 values for pure this compound against COX-1 and COX-2 are not consistently detailed in the literature, studies on hop extracts rich in alpha-acids (of which this compound is a major component) indicate significant anti-inflammatory activity. For example, a hops extract containing 91% alpha-acids demonstrated potent and selective inhibition of COX-2, with an IC50 of approximately 1.4 µM for COX-2, compared to an IC50 of around 110 µM for COX-1. This resulted in a selectivity ratio of approximately 1:90 (COX-2/COX-1), highlighting a preference for COX-2 inhibition. Selective inhibition of COX-2 is often desirable in anti-inflammatory strategies as it can mitigate the adverse gastrointestinal effects associated with non-selective COX inhibitors that also inhibit COX-1.

Sphingosine (B13886) Kinase 1 (SphK1) Inhibition

This compound has been identified as an inhibitor of Sphingosine Kinase 1 (SphK1), an enzyme crucial in sphingolipid metabolism. SphK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in diverse cellular processes, including cell proliferation, survival, apoptosis, angiogenesis, and inflammation. Targeting the S1P signaling pathway, particularly through SphK1 inhibition, is considered a significant strategy for various human diseases lipidmaps.orgthegoodscentscompany.comwikidata.org.

Computational studies, such as molecular docking, have investigated the binding affinity of this compound to SphK1. This compound exhibited a calculated binding energy of -5.978 kcal/mol with SphK1 lipidmaps.org. The interactions between this compound and the target protein involved key amino acid residues within the SphK1 binding pocket, including Asp178, Phe288, Phe173, Met306, and Leu299 lipidmaps.org. This suggests a direct molecular interaction that could lead to the inhibition of SphK1 activity.

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition

Research indicates that this compound possesses inhibitory activity against both Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are primary degradative enzymes within the endocannabinoid system (ECS). FAAH is responsible for the hydrolysis of N-arachidonoylethanolamine (anandamide, AEA), while MAGL primarily degrades 2-arachidonoylglycerol (B1664049) (2-AG) ebiohippo.com. Inhibition of these enzymes can lead to increased concentrations of endocannabinoids, thereby enhancing ECS activation and potentially influencing various physiological responses, including inflammation and anxiety ebiohippo.com.

Studies have evaluated the inhibitory effects of this compound on FAAH and MAGL. The half-maximal inhibitory concentration (IC50) values for this compound against these enzymes have been reported, demonstrating its potency in modulating their activity ebiohippo.com.

| Enzyme | IC50 (µM) | Citation |

| Fatty Acid Amide Hydrolase (FAAH) | 101 | ebiohippo.com |

| Monoacylglycerol Lipase (MAGL) | 36.0 | ebiohippo.com |

These findings suggest that this compound can directly inhibit FAAH and MAGL, contributing to the modulation of endocannabinoid levels.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes involved in the breakdown of acetylcholine (B1216132), a neurotransmitter critical for memory and cognitive function mdpi.com. Inhibition of these enzymes can increase acetylcholine levels, which may improve cognitive function and potentially protect against neurodegenerative diseases mdpi.com.

While hop extracts and other hop components have been investigated for their cholinesterase inhibitory activities mdpi.comwikipedia.orgnih.govuni.lunih.gov, direct and specific research findings detailing the inhibitory activity of isolated this compound against AChE and BChE are limited in the reviewed literature. Studies often report on the activity of whole hop extracts or other alpha-acids and prenylated flavonoids, such as xanthohumol, rather than providing specific inhibitory constants or IC50 values for this compound itself mdpi.comnih.govuni.lunih.gov.

G Protein-Coupled Receptors (GPCRs) and Bitter Taste Receptors (TAS2R1, TAS2R14, TAS2R40) Binding

This compound is known to interact with G Protein-Coupled Receptors (GPCRs), specifically a subset of bitter taste receptors (TAS2Rs). The perception of bitterness from hop-derived compounds, including this compound, is mediated by three human bitter taste receptors: TAS2R1, TAS2R14, and TAS2R40 ebiohippo.comwikipedia.org.

Structural bioinformatics analyses have been utilized to characterize the binding modes of this compound and other hop compounds within the orthosteric binding site of these cognate receptors ebiohippo.com. A conserved asparagine residue located in transmembrane 3 of these receptors has been identified as essential for the recognition of hop-derived compounds ebiohippo.com. This compound acts as an agonist for TAS2R1. This binding activity contributes to the characteristic bitter taste imparted by hops in products like beer.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

This compound exhibits agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs) nih.gov. PPARs are a class of nuclear receptors that function as transcription factors, playing a crucial role in regulating gene expression related to lipid and glucose metabolism, cell growth, proliferation, and inflammatory responses.

The agonistic activity of this compound on PPARs suggests its potential involvement in metabolic regulation and anti-inflammatory processes, consistent with the broader biological effects attributed to hop compounds nih.gov. Further research is warranted to fully elucidate the extent and specificity of this compound's interactions with different PPAR isoforms and the downstream biological consequences of this agonism.

GABAA Receptor Allosteric Modulation

The GABAA receptor is a ligand-gated ion channel that plays a central role in mediating inhibitory neurotransmission in the brain wikipedia.org. Modulation of GABAA receptors can lead to sedative and hypnotic effects wikipedia.org.

While other alpha-acids from hops, such as humulone, and prenylated flavonoids like xanthohumol, have been demonstrated to act as positive allosteric modulators of GABAA receptors, contributing to the sleep-promoting activities of hops lipidmaps.orgwikipedia.org, direct evidence specifically detailing the allosteric modulation of GABAA receptors by isolated this compound is not consistently reported in the reviewed scientific literature. The sedative properties of hop extracts are often attributed to the combined action of various components, with humulone and xanthohumol frequently highlighted for their direct GABAA receptor interactions wikipedia.org.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

This compound exhibits notable activity against Gram-positive bacteria, such as Staphylococcus aureus. Studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus ranging from 156–313 µg/mL mdpi.com. Another investigation indicated a lower MIC50 of 12.5 µg/mL for this compound against S. aureus, suggesting a more potent effect compared to humulone (25 µg/mL), potentially due to enhanced membrane permeability . Hop extracts, where this compound is a significant component, have demonstrated strong antimicrobial activity against various S. aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA) d-nb.infomdpi.com. The mechanism of action involves interference with bacterial cell membranes, leading to increased permeability and inhibition of bacterial growth . Hop hydroacetonic extracts, containing this compound, humulone, and lupulone (B1675512), have been found to be more effective against S. aureus than against Lactobacillus acidophilus nih.gov.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Hop Extracts against Staphylococcus aureus

| Compound/Extract Type | Target Bacterium | MIC Value (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 156–313 | mdpi.com |

| This compound | Staphylococcus aureus | 12.5 (MIC50) | |

| Hop extract | Staphylococcus aureus | 9.4 (average) | d-nb.info |

| Hop hydroacetonic extract (Styrian Dragon) | Staphylococcus aureus | 9.8 (average) | nih.gov |

Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

In general, alpha-acids, including this compound, tend to be less effective against Gram-negative bacteria compared to Gram-positive strains, primarily due to the protective outer membrane structure of Gram-negative bacteria plos.orgnih.govmdpi.comnih.gov. Some research indicates that compounds like humulone and lupulone did not inhibit Escherichia coli or Proteus mirabilis nih.gov. However, certain hop extracts, particularly soft resins, have shown antibacterial activity against E. coli with MIC90 values ranging from 50 to 400 µg/mL, depending on the hop variety mdpi.com. Notably, the Chinook hop variety, which contains higher levels of this compound, exhibited significant activity against E. coli mdpi.com. Conversely, other studies on hop flower extracts reported limited antimicrobial activity against E. coli, with an MIC of 200 mg/ml researchgate.net.

Antifungal Activity (e.g., Candida albicans)

Research has identified this compound as possessing antifungal activity. Specifically, this compound demonstrated inhibitory effects against the wheat pathogen Zymoseptoria tritici, with a half-maximal inhibitory concentration (IC50) of 0.11 g/L (equivalent to 110 µg/mL) researchgate.net. While hop extracts have been investigated for antifungal properties, some studies have noted negligible activity against fungi such as Aspergillus niger mdpi.com. Direct and detailed research specifically on this compound's antifungal activity against Candida albicans is not extensively documented in the provided literature.

Anti-Biofilm Formation

Hop-derived compounds, including this compound, have been implicated in anti-biofilm activities. Hop extracts containing acylphloroglucides like this compound, colupulone (B1216029), humulone, and lupulone have shown the ability to penetrate Staphylococcus aureus and Streptococcus mutans biofilms mdpi.com. Studies have demonstrated that hop compounds, such as humulone, lupulone, and xanthohumol, possess antibiofilm properties against Staphylococcus spp., including both methicillin-susceptible and resistant strains nih.gov. These compounds were observed to reduce the number of bacterial cells released from biofilms, and higher concentrations of lupulone and xanthohumol could eliminate surviving bacterial cells within biofilms nih.gov. Furthermore, plant compounds present in hop extracts, even at sub-MIC concentrations, have been shown to decrease the adhesion of staphylococci to abiotic surfaces, thereby inhibiting biofilm formation nih.gov.

Synergistic Effects with Conventional Antimicrobials

Hop ingredients, including alpha-acids like this compound, can exhibit additive or synergistic effects when combined with conventional antibiotics. This synergistic potential has been observed against Gram-positive bacteria, enhancing the activity of antibiotics such as penicillin, erythromycin, tetracycline, oxacillin, vancomycin, ciprofloxacin, polymyxin (B74138) B, and tobramycin (B1681333) nih.govresearchgate.net. The mechanism for this synergy may involve increased permeability of the bacterial cell membrane, allowing better antibiotic penetration researchgate.net. A hop extract containing this compound, colupulone, humulone, and lupulone demonstrated synergistic effects with amikacin, ciprofloxacin, and ceftriaxone (B1232239) against clinical isolates of S. aureus, and also enhanced the effectiveness of antibiotics against Streptococci mdpi.com. While primarily effective against Gram-positive bacteria, some studies have reported synergistic effects against certain Gram-negative bacteria, including Proteus vulgaris, Serratia marcescens, and Pseudomonas aeruginosa, although not consistently against E. coli nih.govresearchgate.net.

Anticancer Effects

Induction of Apoptosis and Cell Cycle Arrest

While other hop compounds, such as xanthohumol, have been investigated for their anticancer properties, including the induction of apoptosis and cell cycle arrest mdpi.com, direct and specific research detailing the role of this compound in inducing apoptosis or cell cycle arrest in cancer cells is not extensively available in the current literature reviewed.

Inhibition of Cell Proliferation

This compound has demonstrated the ability to inhibit cell proliferation, a key aspect of its potential therapeutic utility, particularly in the context of cancer research. Hop alpha-acids, including this compound, have been shown to induce proliferation inhibition in various cancer cell lines. uni.luwikipedia.org A notable mechanism involves this compound's inhibitory effect on aldo-keto-reductase 1B10 (AKR1B10). This enzyme is frequently upregulated in different cancers and contributes to resistance mechanisms by detoxifying reactive carbonyl compounds and certain chemotherapeutics, thereby diminishing the cell's capacity to regulate differentiation and proliferation. nih.govnih.gov Studies have indicated that alpha-acids, such as this compound, can significantly reduce the phosphorylation of NFκB, AP-1, and ERK1/2 activity in human hepatocarcinoma cells, consequently leading to a reduction in cell migration and proliferation. nih.gov Furthermore, in vivo studies using hop extracts containing this compound have shown inhibition of splenocyte proliferation and suppression of T-cell activation, without exhibiting toxicity at tested doses. nih.gov

Anti-angiogenic Activity

The anti-angiogenic properties of this compound and related hop compounds have been a subject of scientific investigation. Hop alpha-acids and their derivatives are known to exhibit anti-angiogenic effects. uni.luwikipedia.org Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making its inhibition a promising strategy in cancer therapy. Bitter acids, which encompass alpha-acids like this compound, are capable of inhibiting angiogenesis. wikipedia.orgebiohippo.com Research indicates that hop compounds, including this compound, possess anti-invasive and anti-angiogenic effects. nih.gov

Suppression of Tumor Promotion

This compound contributes to the suppression of tumor promotion, a process that involves the progression of initiated cells into malignant tumors. Bitter acids, including the alpha-acids found in hops, are capable of inhibiting chemically-induced tumor promotion in vivo. wikipedia.orgebiohippo.com This suggests a role for this compound in chemoprevention by interfering with the stages of carcinogenesis.

Neuroprotective and Neuromodulatory Activities

Antioxidant Mechanisms

This compound exhibits antioxidative properties, primarily through its capacity to scavenge free radicals and prevent the oxidation of low-density lipoprotein (LDL). nih.gov Humulones and iso-humulones, which include this compound, are recognized as potent natural antioxidants present in beer. cdutcm.edu.cn Density Functional Theory (DFT) studies have provided insights into the molecular mechanisms of their antioxidant activity, suggesting that the enolic -OH group is the most reactive site for hydrogen atom transfer (HAT), a common antioxidant mechanism. cdutcm.edu.cnnih.gov A fully reduced humulone isomer, desdimethyl-octahydro-iso-cohumulone, has shown exceptionally low bond dissociation enthalpies (BDEs), indicating its high radical scavenging activity via HAT. cdutcm.edu.cnnih.govmdpi.com The Oxygen Radical Absorbance Capacity (ORAC) method has revealed a positive correlation between this compound content in hop extracts and their antioxidant activity. thegoodscentscompany.com

Table 1: Correlation of this compound Content with ORAC Antioxidant Activity

| Compound | ORAC Correlation Coefficient (R) |

| This compound | 0.124 thegoodscentscompany.com |

| Xanthohumol | 0.434 thegoodscentscompany.com |

| n+adhumulone | 0.102 thegoodscentscompany.com |

Antineuroinflammatory Effects

Hop extracts, containing compounds like this compound, have demonstrated significant antineuroinflammatory effects. These effects include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Specifically, an α-acid derivative, (3S,8S)-cohumulone A, has been shown to exhibit a significant antineuroinflammatory effect at a concentration of 100 µM, without inducing cytotoxicity at the tested concentrations. nih.gov Ongoing research systematically assays the antineuroinflammatory effects of identified hop compounds and explores their structure-activity relationships. nih.govnih.gov

Metabolic Regulation

Glucose Homeostasis Improvement

Research indicates that iso-cohumulone and other iso-alpha-acids can significantly improve glucose homeostasis. In animal models, the administration of iso-cohumulone for 10 days resulted in a notable glucose-lowering effect during insulin (B600854) tolerance tests (ITT) in comparison to vehicle-treated animals nih.gov. Furthermore, studies involving C57BL/6N mice fed a high-fat diet supplemented with isomerized hop extract (IHE), which contains iso-alpha-acids, showed a significant reduction in plasma glucose levels during oral glucose tolerance tests (OGTT) nih.gov.

Human clinical trials involving subjects with prediabetes have also demonstrated beneficial effects of isohumulones, a mixture that includes iso-cohumulone. A 12-week double-blind, dose-finding study revealed that daily ingestion of 32 mg and 48 mg of isohumulones led to decreased fasting blood glucose levels after 4 weeks researchgate.netunina.it. Hemoglobin A1c (HbA1c), a long-term marker of glucose control, was also significantly reduced in the 16 mg group after 4 weeks and in the 32 mg and 48 mg groups after 8 weeks researchgate.net.

The mechanisms underlying these improvements are multifaceted. Iso-alpha-acids, including iso-cohumulone, are thought to exert their effects partly through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma (PPAR-γ) and PPAR-alpha (PPAR-α) nih.govresearchgate.netresearchgate.net. PPAR-γ activation is known to regulate fatty acid storage and glucose metabolism, while PPAR-α plays a role in lipid metabolism nih.govnih.gov. Additionally, some studies suggest that isohumulones may activate intestinal bitter taste receptors (T2Rs), which can trigger the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). These hormones stimulate insulin secretion, thereby decreasing blood glucose levels post-meal researchgate.netwindows.netmassivesci.com.

Table 1: Effects of Iso-alpha-acids (including Iso-cohumulone) on Glucose Homeostasis

| Study Type | Compound/Extract | Model/Population | Key Findings | Reference |

| In vivo | Iso-cohumulone | Diabetic KK-A^y mice | Higher glucose-lowering effect in ITT | nih.gov |

| In vivo | IHE (0.2% or 0.6%) | C57BL/6N mice (high-fat diet) | Significant reduction in plasma glucose during OGTT | nih.gov |

| Clinical | Isohumulones (32 mg/day) | Prediabetic human subjects | Decreased fasting blood glucose (after 4 weeks); Decreased HbA1c (after 8 weeks) | researchgate.netunina.it |

| Clinical | Isohumulones (48 mg/day) | Prediabetic human subjects | Decreased fasting blood glucose (after 4 weeks); Decreased HbA1c (after 8 weeks) | researchgate.netunina.it |

(Note: In a real interactive data table, users could sort, filter, and expand rows for more details.)

Lipid Metabolism Modulation

Iso-cohumulone has demonstrated significant effects on lipid metabolism. In investigations conducted on diabetic male KK-A^y mice, a diet containing 0.18% (w/w) iso-cohumulone led to a substantial reduction in plasma triglycerides (76.4%) and free fatty acid levels (84.8%) when compared to control mice on a standard diet nih.govmdpi.com. These reductions were comparable to those observed with the pharmaceutical agent pioglitazone, a known PPAR-γ agonist nih.gov.

Further research into the molecular mechanisms revealed that iso-cohumulone, along with iso-humulone, increased the mRNA levels of key genes involved in fatty acid metabolism in the liver of KK-A^y and C57BL/6N mice. Specifically, there was an increase in acyl-CoA oxidase (ACO) mRNA levels (1.7-fold for iso-cohumulone), which is involved in peroxisomal β-oxidation of fatty acids, and fatty acid translocase/CD36 (FAT) mRNA levels (3.3-fold for iso-cohumulone), implicated in the uptake of long-chain fatty acids through the cell membrane nih.gov. These findings suggest enhanced fatty acid catabolism and uptake. The modulation of lipid profiles by isohumulones is also linked to the activation of PPAR-alpha and PPAR-gamma nih.govhemorella.plmdpi.comresearchgate.net. Moreover, hop extracts containing iso-alpha-acids have been observed to reduce adipose tissue weight and prevent adipocyte hyperplasia nih.gov.

Table 2: Effects of Iso-cohumulone on Lipid Metabolism in Diabetic KK-A^y Mice

| Compound | Plasma Triglycerides Reduction (%) | Free Fatty Acid Levels Reduction (%) | Reference |

| Iso-cohumulone | 76.4 | 84.8 | nih.govmdpi.com |

| Iso-humulone | 62.6 | 73.1 | nih.govmdpi.com |

| Pioglitazone | 60.5 | 69.9 | nih.gov |

(Note: In a real interactive data table, users could sort, filter, and expand rows for more details.)

Role in Metabolic Syndrome Prevention

The collective impact of iso-cohumulone and other iso-alpha-acids on glucose and lipid metabolism positions them as potential agents in the prevention and management of metabolic syndrome hopstore.frnih.govmdpi.commdpi.com. Metabolic syndrome is characterized by a cluster of conditions including abdominal obesity, high blood pressure, high blood sugar, low "good" cholesterol, and high triglycerides oregonstate.edunews-medical.net.

Biosynthesis and Occurrence

Biosynthetic Pathway in Humulus lupulus

The bitter acids in hops (Humulus lupulus) are prenylated polyketides synthesized in the plant's lupulin glands. researchgate.netnih.gov The biosynthesis of cohumulone begins with precursors from branched-chain amino acid (BCAA) metabolism. researchgate.netnih.gov Specifically, the isobutyryl acyl side-chain of this compound is derived from the amino acid valine via its corresponding acyl-CoA thioester, isobutyryl-CoA. researchgate.netnih.gov This acyl-CoA precursor is combined with three molecules of malonyl-CoA by the enzyme valerophenone (B195941) synthase (VPS) to form the initial phloroglucinol (B13840) derivative. researchgate.net Subsequent prenylation steps, catalyzed by prenyltransferase enzymes, and a final hydroxylation step lead to the formation of this compound. nih.govbayern.de

Distribution in Different Hop Varieties

The relative amount of this compound is a key characteristic that distinguishes different hop varieties. It typically ranges from 20% to over 50% of the total alpha-acid content. hopstore.fr Traditionally, many "noble" or aroma hop varieties have low this compound levels, while many high-alpha bittering hops have higher concentrations. beerandbrewing.combeermaverick.com

| Hop Variety | Typical this compound Content (% of Alpha-Acids) |

| Simcoe | 15 - 21% |

| Vanguard | ~17% |

| Saaz | 23 - 28% |

| Chinook | 27 - 35% |

| Pacific Gem | 37 - 40% |

| Galaxy | ~40% |

| Topaz | ~48% |

| Bullion | 48 - 54% |

| Vic Secret | 51 - 54% |

Data sourced from references beersmith.comyoutube.comhopstore.fr.

Role in the Brewing Industry

Contribution to Beer Bitterness

Cohumulone's primary role in brewing is to provide bitterness. As discussed, the long-held belief that it imparts a "harsher" bitterness has been questioned by modern research. beersmith.combeermaverick.com Studies controlling for the actual measured IBU levels in finished beers have found that there is not a strong correlation between high this compound levels and perceived harshness. beersmith.com Instead, the perception of increased harshness in earlier studies was likely due to the higher IBU levels achieved with high-cohumulone hops. beersmith.combeermaverick.com This is because this compound has a better utilization rate than other alpha-acids, meaning more of it is isomerized and survives into the final beer, contributing more bitterness for a given weight of hops. beersmith.commbaa.com

Impact on Foam Stability and Quality

Foam stability is a crucial aspect of beer quality. Research has indicated that iso-cohumulone is only about half as effective at promoting foam compared to the iso-forms of humulone (B191422) and adhumulone. mbaa.com Therefore, the use of hops with a very high percentage of this compound might be less desirable when excellent foam retention is a primary goal. mbaa.com

Structure Activity Relationship Sar Studies and Derivative Development

Structural Determinants of Biological Activity

Alpha-acids, including cohumulone, are characterized as phloroglucinol (B13840) derivatives. mdpi.comwikipedia.orgnih.gov The primary bitter taste imparted by hops in beer is largely attributed to the isomerization products of these alpha-acids, known as iso-alpha-acids (isohumulones). scielo.brwikipedia.orgwikipedia.orgbyo.comdcu.ie This isomerization process involves a thermal, acyloin-type ring contraction of the alpha-acid molecule. scielo.br

Side Chain Influences on Activity

The distinct biological and sensory properties among the alpha-acids are significantly influenced by their specific acyl side chains. This compound, humulone (B191422), and adhumulone differ in the composition of these side chains. mdpi.combyo.comresearchgate.net

Table 1: Acyl Side Chain Composition of Major Alpha-Acids

| Alpha-Acid | Acyl Side Chain | Amino Acid Precursor |

| This compound | Isobutyrate | Valine |

| Humulone | Isovalerate | Leucine |

| Adhumulone | (Specific) | Isoleucine |

The acyl side chains of this compound and colupulone (B1216029) are derived from valine, while those of humulone and lupulone (B1675512) originate from leucine, and adhumulone and adlupulone (B1665543) from isoleucine, via their respective acyl-CoA thioesters. researchgate.net While some traditional brewing beliefs suggest that this compound's bitterness is "harsher" than humulone's, other studies have indicated no significant sensory difference when comparing the individual humulones. byo.com The side chain can also play a role in other biological interactions; for instance, the side chain of isohumulone (B191587) is implicated in the activation of PPAR-α receptors, as iso-adhumulone did not exhibit the same effect. mdpi.com Furthermore, studies on this compound have explored the influence of side chain rotation, identifying a single energetically favored position, which may be due to intramolecular hydrogen bonding and steric hindrance. jasco.com.br

Influence of Tautomeric Forms

The biological activity and physicochemical properties of this compound are also influenced by its tautomeric forms and protonation state. Hop extracts like humulone and lupulone are known to exist in multiple tautomeric forms. kingston.ac.uk The protonation state of both alpha- and beta-acids impacts their pharmacokinetics and antibacterial efficacy. jasco.com.br

Table 2: pKa Values and Isomer Stability of Selected Hop Acids

| Compound | pKa (First) | Isomer Type (Iso-alpha-acids) | Half-life (Approx.) |

| This compound | 4.7 | Cis-isothis compound | ~5 years (more stable) mdpi.com |

| Colupulone | 6.1 | Trans-isothis compound | ~1 year (less stable) mdpi.com |

The pKa value for this compound has been reported as 4.7. jasco.com.br Changes in pH significantly affect the UV/Vis spectra of this compound, indicating alterations in its protonation state. For example, at pH values above 6.0, the absorption maximum of this compound shifts to 357 nm, and its second pKa value has been determined. jasco.com.br During the isomerization of alpha-acids, cis- and trans-isomers of iso-alpha-acids are formed, such as cis-isothis compound and trans-isothis compound. scielo.brmdpi.com The cis isomers are generally more stable than their trans counterparts, possessing a half-life of approximately five years compared to about one year for trans-isomers, largely due to reduced steric impedance between their vicinal side chains. mdpi.com

Design and Synthesis of Novel this compound Derivatives

The development of novel this compound derivatives is a significant area of research, driven by the potential to enhance or modify their biological activities. Synthetic methods have been established for producing iso-alpha-acids and their derivatives, often starting from alpha-acids like this compound. google.comgoogle.com The total synthesis of iso-alpha-acids from precursors such as phloroglucinol has been explored, which facilitates the labeling and chemical derivatization necessary for comprehensive SAR investigations. google.com

Specific derivatives, such as tetrahydroiso-alpha-acids, are of particular interest. Examples include (+)-trans-tetrahydro-iso-cohumulone and (−)-cis-tetrahydro-iso-cohumulone, which can be synthesized from their respective alpha-acid precursors. google.com Beyond direct isomerization, other modifications include the hydrogenation of humulinic acid to yield dihydrohumulinic acid, and its subsequent oxidation to afford isohumulinic acid. dcu.ie Furthermore, modifications of existing procedures have enabled the preparation of humulinic acids, dehydrohumulinic acids, hulupones, and colupulone with improved yields and purity, making them suitable for use as analytical standards. dcu.ie

Biological Evaluation of Synthesized Derivatives

The synthesized derivatives of this compound and related hop components undergo rigorous biological evaluation to ascertain their efficacy and mechanisms of action. Studies have screened novel derivatives of humulone for their potential as bactericides. kingston.ac.uk A key mechanism identified for the antibacterial activity of these compounds is their ability to chelate metal ions, thereby facilitating the passive diffusion of these metal complexes out of bacterial cells. kingston.ac.uk

Tetrahydroiso-alpha-acids, which can be derived from this compound, have demonstrated superior properties in brewing applications, including imparting a stronger bitter intensity, enhancing light and flavor stability, improving foam characteristics, and exhibiting potent antimicrobial activity in beer. google.com Beyond brewing, iso-humulone and iso-cohumulone have shown promising biological effects, such as increasing luciferase activity in HepG2 cells in a dose-dependent manner. This suggests an activation of PPAR-γ receptors, with iso-humulone showing activity comparable to fenofibrate, a known PPAR-α agonist. mdpi.com

Computational Approaches to SAR

Computational methods play an increasingly vital role in understanding the Structure-Activity Relationships of this compound and its derivatives, complementing experimental studies. Computer modeling has been extensively utilized in the structural analysis of hop acids and their derivatives, providing insights into their three-dimensional conformations and potential interactions. kingston.ac.uk

In silico studies are employed to investigate the interactions of prenylated bioactive compounds from Humulus lupulus with various molecular targets, including histone deacetylases (HDACs), sirtuins (SIRTs), and acetylcholinesterase (AChE). tbzmed.ac.ir These computational approaches are instrumental in elucidating the molecular interactions between ligands (like this compound derivatives) and proteins, thereby contributing significantly to SAR elucidation. tbzmed.ac.ir For instance, calculations have been used to analyze how the rotation of side chains influences the properties of this compound, such as its UV/Vis and circular dichroism (CD) spectra following deprotonation. jasco.com.br Furthermore, integrated approaches combining biochemometrics, metabolomics, and bioassay-guided fractionation have been developed to identify bioactive components in hops and to model the relationship between chemical composition and biological activity. researchgate.net

Advanced Analytical Methodologies

Spectroscopic Techniques

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is a non-destructive physical analysis method increasingly employed for the rapid determination of plant substances, including cohumulone, without the need for solvents. Quantitative Partial Least Squares Regression (PLS-R) models have been developed to correlate NIR spectra with reference data obtained from standard methods like High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) spectroscopy for determining this compound concentrations in powdered hops. Research has demonstrated that NIR spectroscopy can be used for screening hops for this compound concentrations, with comparable results achieved using both standard bench-top and portable NIR spectrometers. plantaedb.comnih.gov

However, some studies present nuanced findings regarding NIR's direct applicability to this compound. While NIR spectra have been successfully used to predict alpha-acid and total bitter acid concentrations, some research indicates that they might not be as effective for directly predicting this compound or xanthohumol (B1683332) concentrations in certain samples. thegoodscentscompany.com Furthermore, while NIR spectroscopy is generally less precise than wet-chemical methods, it is considered perfectly adequate for high-throughput applications such as hop breeding. nih.gov

Raman Spectroscopy

Raman spectroscopy, a vibrational spectroscopic technique, is highly valuable for the identification and quantification of specific molecules like this compound due to its ability to probe molecular vibrations. Similar to NIR, quantitative PLS-R models have been developed using Raman spectra to screen powdered hops for this compound concentrations. plantaedb.comnih.gov Studies have shown that Raman spectra of powdered hops can be effectively used to quantitate alpha-acids, including this compound, as well as total bitter acids and xanthohumol. thegoodscentscompany.com The assignment of important vibrational features of this compound, colupulone (B1216029), and xanthohumol using Density Functional Theory (DFT) calculations has provided deeper insights into the interpretation of PLS-R latent variable plots. plantaedb.comnih.gov Preliminary data also supports the capability of Raman spectroscopy to measure humulones, a class that includes this compound, in hop glands and pellets. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D INADEQUATE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of this compound, offering detailed structural elucidation and precise concentration determination. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been utilized for the complete assignment of signals for this compound and other alpha-acids. uni.lu

A particularly advanced technique, two-dimensional (2D) ¹³C-¹³C Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE), has been instrumental in unambiguously assigning the ¹³C-NMR spectrum of this compound. This is achieved by tracing carbon-carbon connectivities, providing a comprehensive map of the carbon skeleton. uni.lunih.govjkchemical.com While 2D INADEQUATE is definitive for structural assignment, its practical application at natural abundance is challenging due to the low natural abundance of ¹³C (approximately 1.1%). This necessitates the use of highly concentrated samples (typically 100-500 mg) and high magnetic field strengths, often coupled with cryogenically cooled probes, to achieve sufficient sensitivity. nih.govjkchemical.com Despite these challenges, NMR, including 2D INADEQUATE, offers a less complicated and more reliable method for the quantification of pure and individual alpha-acids and the determination of their absolute concentrations compared to some traditional methods. uni.lu

Advanced Detection and Quantification Methods

Selective Ion Monitoring (SIM-MS)

Selective Ion Monitoring (SIM-MS) is a highly sensitive and selective mass spectrometry technique employed for the detection and quantification of this compound and its related compounds, particularly in complex matrices like beer. A rapid Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing Electrospray Ionization (ESI) coupled with SIM-MS has been developed for the analysis of humulone (B191422) (which encompasses this compound and its homologs) and isohumulone (B191587) content. wikidata.orgebiohippo.com

In SIM-MS, specific mass-to-charge ratio (m/z) values corresponding to the deprotonated molecular ions of the target compounds are continuously monitored. For this compound (molecular weight 348 Da), an m/z of 347 is typically monitored in negative ion mode. wikidata.orgebiohippo.com This approach allows for rapid analysis of large sample sets with minimal sample preparation, often requiring only decarbonation and filtration for beer samples. wikidata.orgebiohippo.com While chromatographic conditions might sometimes lead to the coelution of this compound with other humulone homologs (e.g., ad- and n-humulones, MW 362 Da), SIM-MS can still differentiate these compounds based on their distinct m/z values. wikidata.orgebiohippo.com The detection limit for humulones using SIM-MS has been estimated at 10 ng/mL. gjesm.net

Chemometric Modeling for Quantitative Analysis (e.g., PLS-R)

Chemometric modeling, particularly Partial Least Squares Regression (PLS-R), is extensively utilized for the quantitative analysis of this compound by correlating spectroscopic data with reference chemical concentrations. PLS-R models have been successfully developed to relate vibrational spectra (infrared, near-infrared, and Raman) to this compound concentrations in powdered hop samples, with these models demonstrating efficacy in screening for this compound. plantaedb.comnih.gov

A key advantage of PLS is its versatility; it can effectively use the full spectrum of data and does not necessarily require prior knowledge of all constituents in a mixture or the identification of specific analytical regions for each compound, unlike Classical Least Squares (CLS). wikidata.org Chemometric techniques, including PLS-R, are crucial for developing robust quantitative analytical calibrations and for efficiently processing complex analytical data to extract meaningful quantitative information. lipidmaps.orgthegoodscentscompany.com

Chromatographic Elution Optimization

Optimizing chromatographic elution is critical for achieving efficient separation and accurate quantification of this compound from other structurally similar hop acids. High-Performance Liquid Chromatography (HPLC) remains an industrial standard for obtaining reference data for this compound analysis. plantaedb.comnih.gov In traditional HPLC methods, this compound typically elutes as a distinct peak, while other alpha-acid homologs like n-humulone (B1219412) and adhumulone may co-elute. nih.gov

The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly advanced the separation capabilities. Optimized UHPLC methods can achieve complete separation of all three alpha-acid zones: this compound, n-humulone, and adhumulone. nih.gov This improved separation efficiency is dependent on careful selection and optimization of chromatographic parameters, including the column type (e.g., sub-2 µm particle columns in UHPLC) and mobile phase composition. nih.gov For instance, optimizing the mobile phase pH in UHPLC has shown a strong influence on the retention times of iso-alpha-acids, with pH 2.7 identified as optimal for achieving good separation. mdpi.com Furthermore, gradient elution optimization in UHPLC can reduce analysis time while maximizing the resolution of target compounds. mdpi.com These advancements in chromatographic elution contribute to faster analysis times, reduced solvent consumption, and more repeatable results compared to conventional HPLC. nih.gov

Compound Names and PubChem CIDs

X-ray Crystallography

X-ray crystallography serves as a powerful analytical methodology for elucidating the precise three-dimensional atomic and molecular structures of chemical compounds, including complex natural products like this compound and its derivatives wikipedia.org. This technique is particularly vital for understanding the stereochemistry, bond lengths, and angles within molecules, which are crucial for comprehending their chemical reactivity and biological interactions wikipedia.orgbrookstonbeerbulletin.com. For hop bitter acids, such as the humulones and their analogues like this compound, X-ray crystallography has been instrumental in resolving long-standing ambiguities regarding their absolute configurations and the mechanisms of their isomerization during processes like beer brewing researchgate.netscribd.comresearchgate.net.

Detailed research findings from X-ray crystallographic studies have provided significant insights into the structural characteristics of this compound-related compounds. For instance, the absolute configurations of various α-acids and their derivatives, including (+)-cis-tetrahydroisothis compound, have been successfully elucidated using this method researchgate.net. These studies often involve converting the compounds into suitable crystalline forms, such as potassium salts, to enable X-ray diffraction analysis brookstonbeerbulletin.comresearchgate.net.

The methodology typically involves mounting colorless crystals on glass capillaries and collecting data using single-crystal X-ray diffractometers, often employing Mo-radiation researchgate.net. Data integration and scaling are performed using specialized software packages, followed by structure solution through direct methods and refinement using programs like SHELXL97 researchgate.net. This rigorous approach allows for the precise determination of atomic positions and thermal parameters, confirming the proposed molecular structures researchgate.net.

The structural details derived from X-ray crystallography are critical for understanding the "handedness" or chirality of these molecules, which directly influences how they interact with other substances, including taste receptors brookstonbeerbulletin.comwikidata.org. Such insights are fundamental for both brewing science and potential pharmaceutical applications of hop compounds brookstonbeerbulletin.com.

Crystallographic Data for a this compound Derivative (C₂₁H₃₀O₆) kyoto-u.ac.jp

| Parameter | Value |

| Molecular Formula | C₂₁H₃₀O₆ |

| Molecular Weight (M) | 378.46 |

| Space Group | Orthorhombic, P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.0345(3) Å |

| b | 13.0627(6) Å |

| c | 26.5680(12) Å |

| Unit Cell Volume (V) | 2094.3(16) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Dcalcd.) | 1.200 g/cm³ |

| Absorption Coefficient (μ) | 0.7146 mm⁻¹ |

| F(000) | 816 |

| Solution Method | Direct methods (SIR92) |

| Refinement Method | Full-matrix |

Computational and in Silico Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are fundamental computational techniques used to predict the preferred orientation of a ligand, such as cohumulone, when bound to a protein target and to analyze the stability and flexibility of the resulting complex over time. schrodinger.comcimap.res.in These methods are essential for understanding the atomic-level interactions that govern binding events.

Ligand-Protein Binding Mode Characterization

Molecular docking studies characterize the binding modes of this compound by predicting its optimal poses within the active sites of target proteins. This involves identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and key amino acid residues of the protein. For instance, in studies investigating the interaction of hop-derived compounds with bitter taste receptors (TAS2R1, TAS2R14, and TAS2R40), structural bioinformatics analyses have been used to characterize the binding modes of this compound and its isomers. A conserved asparagine in transmembrane 3 was identified as essential for recognizing hop-derived compounds, with surrounding residues in the binding site dictating ligand specificity. nih.govacs.org

Another study involving the docking of this compound against Sphingosine (B13886) Kinase 1 (SphK1) identified expected interactions such as hydrogen bonding and pi-alkyl interactions with important amino acid residues, including Asp178, Phe288, Phe173, Met306, and Leu299. dergipark.org.tr Similarly, in an investigation against the Oropouche virus (OROV) endonuclease domain, molecular dynamics simulations revealed that this compound complexes exhibited stable behavior, with Lys92 and Arg33 showing high affinity with the protein. mdpi.comnih.gov

Binding Affinity Prediction

Molecular docking and dynamics simulations are also employed to predict the binding affinity of this compound to its target proteins, often expressed as a docking score or binding energy. These predictions help in ranking potential ligands based on their predicted strength of interaction.

For example, in a study assessing potential SphK1 inhibitors, this compound was calculated to have a binding energy of -5.978 kcal/mol against the 3VZB protein. When docked against the 4V24 protein, this compound displayed a binding score of -7.750 kcal/mol, similar to adhumulone (-7.690 kcal/mol). dergipark.org.trresearchgate.net In contrast, a study on OROV endonuclease found that while xanthohumol (B1683332) had the highest affinity, this compound showed a higher affinity than colupulone (B1216029) based on docking and MM/PBSA analysis, despite experimental results showing a different ranking. mdpi.comnih.govbiothings.io

The accuracy of binding affinity prediction can be improved by incorporating molecular dynamics simulations, which account for the dynamic nature of protein-ligand interactions and the thermodynamic ensemble of binding. arxiv.orgfrontiersin.orgmdpi.com

Table 1: Predicted Binding Affinities of this compound with Various Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |

| Sphingosine Kinase 1 (3VZB) | -5.978 | dergipark.org.trresearchgate.net |

| Sphingosine Kinase 1 (4V24) | -7.750 | dergipark.org.trresearchgate.net |

| Oropouche Virus Endonuclease | Higher affinity than colupulone (based on docking/MM/PBSA) | mdpi.comnih.govbiothings.io |

| Androgen Receptor | -6.194 | nih.gov |

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) are computational disciplines that apply information science techniques to chemical data, enabling the analysis of chemical space and the development of predictive models for biological properties. researchgate.netnih.gov

Chemical Space Analysis

Chemical space analysis involves mapping and exploring the vast theoretical landscape of possible chemical compounds. For this compound, cheminformatics analyses have revealed its unique position within the chemical space of hop-derived compounds. Studies have shown that hop-derived compounds, including this compound, cluster in a distinct region of chemical space compared to other known bitter food-derived compounds. This highlights this compound as part of a peculiar class of bitter compounds, suggesting unique structural features that differentiate it from other bitterants. nih.govacs.orgacs.org This kind of analysis is crucial for identifying novel chemical entities with desired properties and for understanding the diversity of natural products. criver.commdpi.comnih.govemolecules.com

Predictive Modeling of Biological Properties

QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activities. These models can predict various biological properties of this compound, such as its interaction with specific receptors or its potential for certain biological effects, based on its molecular descriptors. Machine learning techniques, including Elastic Net and Random Forests, have been applied to identify bioactive compounds in hop extracts, including this compound, for predicting anti-inflammatory effects. indexcopernicus.com Such predictive modeling helps in prioritizing compounds for further experimental investigation and in designing new molecules with enhanced desired properties. researchgate.nettbzmed.ac.ir

In Silico Metabolism Pathway Prediction

In silico metabolism pathway prediction uses computational tools to forecast how a compound, like this compound, might be metabolized in biological systems. This involves identifying potential metabolic enzymes, such as cytochrome P450 enzymes, and predicting the resulting metabolites. For instance, in silico metabolism pathway prediction modeling software, such as "MetaPred," has suggested that cytochrome P450 2C9 is primarily responsible for the oxidation of iso-alpha-acids (IAAs), which are isomerization products of alpha-acids like this compound. mdpi.com This predictive capability is vital for understanding the pharmacokinetics of natural compounds and their potential fate in the body.

Virtual Screening for Drug Discovery

Virtual screening (VS) is a computational technique employed in drug discovery to efficiently search vast libraries of small molecules, identifying those with the highest likelihood of binding to a specific drug target, typically a protein receptor or enzyme wikipedia.orgcomputabio.com. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening by prioritizing promising compounds for experimental validation computabio.comvjs.ac.vnsygnaturediscovery.comnih.gov. VS methods can be broadly categorized into structure-based virtual screening (SBVS), which utilizes the three-dimensional structure of the target protein, and ligand-based virtual screening (LBVS), which relies on known active compounds to identify similar structures nih.govfrontiersin.org. Molecular docking is a widely used SBVS technique that predicts the binding affinity and orientation of small molecules within a protein's binding site wikipedia.orgcomputabio.comnih.gov.

This compound, a prominent α-acid found in hops (Humulus lupulus L.), has been investigated through computational studies, including virtual screening, for its potential therapeutic applications. One such study explored the main prenylated components of hops, including this compound, as potential inhibitors of Sphingosine Kinase 1 (SphK1) dergipark.org.tr. SphK1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), and targeting the S1P signaling pathway is a significant strategy in the treatment of various human diseases, including cancer dergipark.org.tr.

The computational investigation involved molecular docking and molecular dynamics (MD) simulations to assess the binding affinities of hop components against SphK1. The study utilized Glide/SP for molecular docking and Desmond of Maestro for MD simulations, with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions also performed using BIOVIA Discovery Studio dergipark.org.tr.

Detailed research findings from this study indicated that this compound exhibited a calculable binding energy to SphK1. While other hop compounds like xanthohumol (XN) and 8-prenylnaringenin (B1664708) (8-PN) displayed higher binding scores, this compound's interaction was also quantified. Adhumulone, another α-acid, showed a binding score similar to this compound dergipark.org.tr. These computational analyses provide insights into the potential inhibitory activities of hop-derived compounds against SphK1, suggesting avenues for further in vitro and in vivo investigations.

Table 1: Glide/SP Docking Scores of Select Hop Components Against SphK1

| Compound | Binding Score (kcal/mol) |

| Xanthohumol (XN) | -8.904 |

| 8-Prenylnaringenin (8-PN) | -8.582 |

| Isoxanthohumol (IXN) | -8.148 |

| Desmethylxanthohumol (DesXN) | -7.927 |

| Xanthogalenol | -7.889 |

| Adhumulone | -7.690 |

| This compound | -5.978 |

Data derived from a molecular docking study on SphK1 inhibitors. dergipark.org.tr

In Vitro and in Vivo Research Models

Cellular Model Systems

Cellular model systems provide controlled environments for investigating the precise molecular and cellular effects of cohumulone, offering insights into its biological activities before progressing to more complex in vivo studies.

Macrophage Cell Lines for Inflammatory Response Studies (e.g., RAW Blue cells)

Macrophage cell lines are widely employed to study inflammatory responses and the immunomodulatory potential of various compounds. RAW-Blue™ cells, derived from murine RAW 264.7 macrophages, are a prominent example. These cells are genetically engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is inducible by NF-κB and activator protein 1 (AP-1) transcriptional activation. This system allows researchers to monitor the activation of key inflammatory pathways in response to stimuli. RAW-Blue™ cells endogenously express numerous pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), NOD-like receptors (NLRs), RIG-I-like receptors (RLRs), and C-type lectin receptors (CLRs), making them suitable for studying innate immune responses nih.govinvivogen.com.

RAW 264.7 cells are commonly used in immunological studies to assess immunomodulatory activity by measuring inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-10 (IL-10), as well as phagocytosis activity tjnpr.org. While direct studies specifically detailing this compound's impact on inflammatory responses in RAW-Blue or RAW 264.7 cells are not extensively documented in the provided literature, hop extracts, which contain this compound, have been investigated for their biological activities, including effects that could indirectly influence inflammatory pathways. The use of such macrophage models is crucial for understanding how hop alpha-acids, including this compound, might modulate immune and inflammatory processes.

Cancer Cell Lines for Cytotoxicity and Proliferation Assays

Cancer cell lines are indispensable tools for evaluating the cytotoxic and anti-proliferative effects of potential therapeutic agents. A variety of assays are utilized, including the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, sulforhodamine B (SRB) assay, crystal violet elution (CVE) assay, 5-bromo-2′-deoxyuridine (BrdU) assay, and lactate (B86563) dehydrogenase (LDH) and resazurin (B115843) assays scirp.orgnih.govresearchgate.netmdpi.comnih.gov. These assays are performed on diverse cancer cell lines, such as A375, PC3, DU145, HCT116, COR-L105, MCF7, SKBR3, MDA-MB-231, HepG2, and Huh7, to assess cell viability, growth inhibition, and induction of cell death scirp.orgmdpi.comresearchgate.net.